Phenethoxytriphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethoxytriphenylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three phenyl groups and one phenethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenethoxytriphenylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with phenethoxy chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
Ph3SiH+PhCH2OCl→Ph3SiOCH2Ph+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenethoxytriphenylsilane undergoes various chemical reactions, including:
Oxidation: The phenethoxy group can be oxidized to form phenethoxytriphenylsilanol.
Reduction: The compound can be reduced to form triphenylsilane and phenethanol.
Substitution: The phenethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Phenethoxytriphenylsilanol
Reduction: Triphenylsilane and phenethanol
Substitution: Various substituted triphenylsilanes depending on the nucleophile used
Scientific Research Applications
Phenethoxytriphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: this compound is used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of phenethoxytriphenylsilane involves its ability to interact with various molecular targets through its silicon atom. The phenethoxy group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and stability. The pathways involved in its mechanism of action are primarily related to its role as a precursor in the synthesis of other organosilicon compounds.
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: Lacks the phenethoxy group and has different reactivity.
Phenyltriethoxysilane: Contains ethoxy groups instead of phenethoxy, leading to different chemical properties.
Diphenyldimethoxysilane: Has two phenyl groups and two methoxy groups, making it less bulky than phenethoxytriphenylsilane.
Uniqueness
This compound is unique due to the presence of the phenethoxy group, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Biological Activity
Phenethoxytriphenylsilane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer and antiviral effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is a silane compound characterized by a triphenylsilane backbone with an ethoxy group attached. The general structure can be represented as follows:
This structure allows for interactions with biological targets, particularly in cancer and viral infections.
1. Anticancer Activity
Recent studies have indicated that derivatives of triphenylsilane, including this compound, exhibit significant antiproliferative effects on various cancer cell lines. The following table summarizes the findings related to its anticancer activity:
Compound | Cell Line | Mean GI50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast) | 1.05 | Estrogen receptor modulation |
MDA-MB-231 (Breast) | 1.30 | Induction of apoptosis | |
NCI 60 Cell Lines | 3.67 | Cell cycle arrest and apoptosis induction |
The compound has shown to exert its effects primarily through the modulation of estrogen receptors, thereby influencing cell proliferation and survival pathways in breast cancer cells .
2. Antiviral Activity
This compound has also been evaluated for antiviral properties, particularly against the Ebola virus (EBOV). The following table highlights its antiviral efficacy:
Compound | Virus | EC90 (μg/mL) | SI90 (Selectivity Index) |
---|---|---|---|
This compound | Ebola Virus | 0.31 | 60 |
This activity is attributed to the compound's ability to interfere with viral entry mechanisms into host cells, independent of its estrogenic activity . The structural modifications in the triphenylsilane framework are crucial for enhancing its antiviral potency.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key findings include:
- Substitution Patterns : The presence of specific substituents on the phenyl rings significantly influences both estrogenic and antiproliferative activities. For instance, compounds with chloro or methoxy groups demonstrated enhanced receptor binding affinity and biological efficacy.
- Hydrophobicity : The lipophilicity of the compound, as indicated by log P values, correlates with its ability to permeate cellular membranes and interact with intracellular targets .
Case Study 1: Breast Cancer Treatment
In a study involving ovariectomized rat models, this compound was administered to assess its impact on tumor growth and estrogenic activity. Results indicated that while it exhibited estrogen-like effects, it also effectively reduced tumor size in treated subjects without significant uterine weight increase, suggesting a favorable therapeutic profile .
Case Study 2: Antiviral Efficacy Against EBOV
Another significant study tested this compound's efficacy against EBOV using an in vitro model. The compound demonstrated a remarkable ability to inhibit viral replication at low concentrations, showcasing its potential as a therapeutic agent against viral infections .
Properties
Molecular Formula |
C26H24OSi |
---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
triphenyl(2-phenylethoxy)silane |
InChI |
InChI=1S/C26H24OSi/c1-5-13-23(14-6-1)21-22-27-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI Key |
ZTRBQGFTNPPRDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.